PARP11 inhibitor ITK7
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Overview
Description
ITK7 is a synthetic organic compound known for its role as a potent and selective inhibitor of poly (ADP-ribose) polymerase 11 (PARP11). This compound has garnered significant attention in the field of medicinal chemistry due to its ability to inhibit the mono-ADP-ribosylation activity of PARP11, a nuclear envelope-localized enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ITK7 involves a multi-step process starting with the preparation of the quinazolinone scaffold. The key steps include:
Formation of the Quinazolinone Core: The quinazolinone core is synthesized through the cyclization of anthranilic acid derivatives with formamide.
Introduction of Substituents: The introduction of the prop-1-ynyl and pyrimidin-2-ylsulfanylmethyl groups is achieved through nucleophilic substitution reactions.
Final Assembly: The final step involves the coupling of the substituted quinazolinone with the appropriate aliphatic substituents under controlled conditions.
Industrial Production Methods
Industrial production of ITK7 follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch synthesis using industrial reactors to ensure uniformity and purity.
Purification: Purification through crystallization and chromatography to achieve high purity levels.
Quality Control: Rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
ITK7 undergoes several types of chemical reactions, including:
Oxidation: ITK7 can undergo oxidation reactions, particularly at the prop-1-ynyl group.
Reduction: Reduction reactions can occur at the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidin-2-ylsulfanylmethyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions
Major Products
The major products formed from these reactions include oxidized derivatives, reduced quinazolinones, and substituted analogs with varying biological activities .
Scientific Research Applications
ITK7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PARP11 in various chemical processes.
Biology: Employed in cellular studies to investigate the localization and function of PARP11 in the nuclear envelope.
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to inhibit PARP11 activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PARP11 .
Mechanism of Action
ITK7 exerts its effects by selectively inhibiting the mono-ADP-ribosylation activity of PARP11. The mechanism involves:
Binding to PARP11: ITK7 binds to the catalytic domain of PARP11, preventing the transfer of ADP-ribose residues from nicotinamide adenine dinucleotide (NAD+) to target proteins.
Inhibition of MARylation: By inhibiting mono-ADP-ribosylation (MARylation), ITK7 disrupts the cellular localization and function of PARP11, leading to its dissociation from the nuclear envelope .
Comparison with Similar Compounds
Similar Compounds
Veliparib: A PARP1/2-selective inhibitor with a different mechanism of action.
Olaparib: Another PARP inhibitor used in cancer therapy, primarily targeting PARP1 and PARP2.
Rucaparib: A PARP inhibitor with broader activity against multiple PARP family members
Uniqueness of ITK7
ITK7 is unique due to its high selectivity for PARP11, exhibiting over 200-fold selectivity compared to other PARP family members. This selectivity makes it a valuable tool for studying the specific functions of PARP11 and its role in cellular processes .
Properties
Molecular Formula |
C17H14N4OS |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
8-methyl-7-prop-1-ynyl-2-(pyrimidin-2-ylsulfanylmethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H14N4OS/c1-3-5-12-6-7-13-15(11(12)2)20-14(21-16(13)22)10-23-17-18-8-4-9-19-17/h4,6-9H,10H2,1-2H3,(H,20,21,22) |
InChI Key |
VRECINGNBPANGK-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=C(C2=C(C=C1)C(=O)NC(=N2)CSC3=NC=CC=N3)C |
Origin of Product |
United States |
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